molecular formula C13H10O4 B6152741 4-(methoxycarbonyl)naphthalene-1-carboxylic acid CAS No. 21426-90-4

4-(methoxycarbonyl)naphthalene-1-carboxylic acid

Cat. No.: B6152741
CAS No.: 21426-90-4
M. Wt: 230.2
InChI Key:
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Description

4-(Methoxycarbonyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H10O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methoxycarbonyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonyl)naphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the esterification of 4-hydroxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

4-Hydroxy-1-naphthoic acid+MethanolH2SO44-(Methoxycarbonyl)naphthalene-1-carboxylic acid+Water\text{4-Hydroxy-1-naphthoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Hydroxy-1-naphthoic acid+MethanolH2​SO4​​4-(Methoxycarbonyl)naphthalene-1-carboxylic acid+Water

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

4-(Methoxycarbonyl)naphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)naphthalene-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-naphthoic acid
  • 4-Acetylbenzoic acid
  • 4-Vinylbenzoic acid

Comparison

4-(Methoxycarbonyl)naphthalene-1-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxycarbonyl)naphthalene-1-carboxylic acid involves the conversion of naphthalene to 1-naphthoic acid, followed by the introduction of a methoxycarbonyl group at the 4-position of the naphthalene ring.", "Starting Materials": [ "Naphthalene", "Sodium dichromate", "Sulfuric acid", "Sodium hydroxide", "Dimethyl carbonate", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "1. Oxidation of naphthalene to 1-naphthoic acid using sodium dichromate and sulfuric acid", "2. Neutralization of the reaction mixture with sodium hydroxide", "3. Esterification of 1-naphthoic acid with dimethyl carbonate and triethylamine", "4. Hydrolysis of the resulting ester to form 4-(methoxycarbonyl)naphthalene-1-carboxylic acid using hydrochloric acid and sodium bicarbonate", "5. Extraction of the product with ethyl acetate and washing with water" ] }

CAS No.

21426-90-4

Molecular Formula

C13H10O4

Molecular Weight

230.2

Purity

95

Origin of Product

United States

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